Cas no 1448030-54-3 (4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide)
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide Chemical and Physical Properties
Names and Identifiers
-
- 4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide
- AKOS024562782
- 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
- 4-phenyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)butanamide
- 4-phenyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]butanamide
- F6439-6967
- 1448030-54-3
-
- Inchi: 1S/C19H21N5O/c25-17(9-4-8-16-6-2-1-3-7-16)20-12-14-24-15-13-23-19(24)18-21-10-5-11-22-18/h1-3,5-7,10-11,13,15H,4,8-9,12,14H2,(H,20,25)
- InChI Key: GLHJXNDLONAFKN-UHFFFAOYSA-N
- SMILES: O=C(CCCC1C=CC=CC=1)NCCN1C=CN=C1C1N=CC=CN=1
Computed Properties
- Exact Mass: 335.17461031g/mol
- Monoisotopic Mass: 335.17461031g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 72.7Ų
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6439-6967-2μmol |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-5μmol |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-10μmol |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-20μmol |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-1mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-2mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-3mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-4mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-5mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6439-6967-10mg |
4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide |
1448030-54-3 | 10mg |
$79.0 | 2023-09-09 |
4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-phenyl-N-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}butanamide
4-Phenyl-N-{2-[2-(Pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide: A Comprehensive Overview
The compound with CAS No. 1448030-54-3, known as 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their potential in drug discovery and development. The molecule's unique structure, incorporating a phenyl group, a pyrimidine ring, and an imidazole moiety, makes it a promising candidate for various therapeutic applications.
Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against gram-positive bacteria. Researchers have found that the imidazole ring plays a crucial role in enhancing the molecule's ability to disrupt bacterial cell membranes. This finding has opened new avenues for the development of novel antibiotics, especially in light of the growing concern over antibiotic resistance.
In addition to its antimicrobial activity, 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has also shown potential in the treatment of neurodegenerative diseases. Preclinical studies suggest that the compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The pyrimidine moiety within the molecule is believed to contribute significantly to this activity by interacting with key enzymes involved in amyloid formation.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the imidazole ring via cyclization reactions and the subsequent coupling of the phenyl and pyrimidine groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.
From an environmental perspective, there is growing interest in understanding the ecotoxicological profile of this compound. Initial assessments indicate that it exhibits low toxicity towards non-target organisms, making it a safer option for therapeutic use compared to many conventional drugs. However, further studies are required to fully evaluate its long-term environmental impact.
Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a clinically viable drug. Its versatility as both an antimicrobial agent and a potential treatment for neurodegenerative diseases positions it as a valuable asset in the pipeline of innovative therapeutics.
In conclusion, 4-phenyl-N-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS No. 1448030-54-3) represents a significant advancement in medicinal chemistry. With its unique structure and diverse biological activities, this compound holds immense promise for addressing some of the most pressing challenges in modern medicine.
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